molecular formula C8H10ClN3O2S B13331042 4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide

4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide

Katalognummer: B13331042
Molekulargewicht: 247.70 g/mol
InChI-Schlüssel: UYTWYXAGJTZQLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C8H10ClN3O2S It is characterized by the presence of a chloropyrazine ring attached to a thiomorpholine ring with a dioxide group

Vorbereitungsmethoden

The synthesis of 4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide typically involves the reaction of 3-chloropyrazine with thiomorpholine under specific conditions. The reaction may require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Analyse Chemischer Reaktionen

4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-(3-Chloropyrazin-2-yl)thiomorpholine 1,1-dioxide can be compared with other similar compounds, such as:

    4-(3-Chloropyrazin-2-yl)thiomorpholine: Lacks the dioxide group, which may affect its reactivity and biological activity.

    4-(3-Bromopyrazin-2-yl)thiomorpholine 1,1-dioxide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H10ClN3O2S

Molekulargewicht

247.70 g/mol

IUPAC-Name

4-(3-chloropyrazin-2-yl)-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C8H10ClN3O2S/c9-7-8(11-2-1-10-7)12-3-5-15(13,14)6-4-12/h1-2H,3-6H2

InChI-Schlüssel

UYTWYXAGJTZQLW-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CCN1C2=NC=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.